Sarcosine amide, N2-tosyl-N-ethyl-
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Overview
Description
Sarcosine amide, N2-tosyl-N-ethyl-, is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a tosyl group (p-toluenesulfonyl) and an ethyl group attached to the nitrogen atom, making it a secondary amide. The tosyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Mechanism of Action
Target of Action
It is known that amides and their analogues are widely present in biomolecules, natural products, pharmaceuticals, and drugs . They display various activities such as anthelmintic, antitumor, antifungal, antispasmodic, herbicide, insecticide, and antibacterial .
Mode of Action
It is known that amides can be activated by n-substitution of an activated group on the nitrogen atom of the amide to boost its reactivity . N-tosyl, N-Boc, N-acetyl, and N-triflyl are commonly used as activated groups to activate the unactivated amides .
Biochemical Pathways
Sarcosine, a close relative of the compound , is an intermediate and byproduct in glycine synthesis and degradation . Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine . Sarcosine is an intermediate in the metabolism of choline to glycine .
Result of Action
It is known that amides and their analogues have various biological activities, including anthelmintic, antitumor, antifungal, antispasmodic, herbicide, insecticide, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarcosine amide, N2-tosyl-N-ethyl-, typically involves the reaction of sarcosine (N-methylglycine) with tosyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate tosylate ester, which then reacts with an ethylamine to form the final amide product. The reaction conditions usually require a solvent like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Sarcosine amide, N2-tosyl-N-ethyl-, can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the amide can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of new amides or esters.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of carboxylic acids or sulfonic acids.
Scientific Research Applications
Sarcosine amide, N2-tosyl-N-ethyl-, has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and polymers
Comparison with Similar Compounds
Similar Compounds
N-tosyl-N-methylamide: Similar structure but with a methyl group instead of an ethyl group.
N-tosyl-N-phenylamide: Contains a phenyl group instead of an ethyl group.
N-tosyl-N-isopropylamide: Features an isopropyl group instead of an ethyl group.
Uniqueness
Sarcosine amide, N2-tosyl-N-ethyl-, is unique due to its specific combination of the tosyl and ethyl groups, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in various synthetic and research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N-ethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-13-12(15)9-14(3)18(16,17)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGRBUYCMHIUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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